molecular formula C8H6F2O3S B2730210 3-Difluoromethanesulfonylbenzaldehyde CAS No. 2172561-60-1

3-Difluoromethanesulfonylbenzaldehyde

Cat. No. B2730210
CAS RN: 2172561-60-1
M. Wt: 220.19
InChI Key: KZQKUIGANRSBSX-UHFFFAOYSA-N
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Description

3-Difluoromethanesulfonylbenzaldehyde (DFMSB) is a chemical compound that has gained significant attention from the scientific community due to its unique properties and potential applications. DFMSB is a versatile compound that can be synthesized using different methods and has been extensively studied for its potential use in scientific research.

Scientific Research Applications

Synthesis of Heteroaromatic Compounds

The compound has been utilized in various syntheses. For example, trifluoromethanesulfonic acid (HOTf) has been used in the synthesis of chrysene derivatives (Guo et al., 2015). Similarly, iron(III) trifluoroacetate and trifluoromethanesulfonate have catalyzed one-pot syntheses of 3,4-dihydropyrimidinones or their sulfur analogues and 1,4-dihydropyridines (Adibi et al., 2007).

Catalysis in Organic Synthesis

Trifluoromethanesulfonyl compounds have been used as catalysts. Scandium trifluoromethanesulfonate, for instance, catalyzed the three-component reactions of aldehydes, amines, and allyltributylstannane in water (Kobayashi, 1998). Another application includes the use of Gadolinium(III) trifluoromethanesulfonate in the efficient Hantzsch reaction for synthesizing polyhydroquinoline derivatives (Mansoor et al., 2017).

Novel Reagents in Organic Chemistry

Difluoromethyl 2-pyridyl sulfone, a compound related to difluoromethanesulfonylbenzaldehyde, has been identified as an efficient reagent for gem-difluoroolefination of both aldehydes and ketones, indicating the potential utility of related compounds in organic synthesis (Zhao et al., 2010).

Investigation of Structural Transformations

Studies have been conducted on the structural transformations of related compounds like 3-fluoro and 3-fluoro-4-methoxy benzaldehydes under cryogenic conditions. These investigations provide insights into the behavior of similar compounds in different environmental conditions (Ildız et al., 2018).

Multi-Component Coupling Reactions

The compound has been involved in multi-component coupling reactions. For instance, In(OTf)3-catalyzed synthesis of ring-condensed heteroaromatic compounds was developed via a domino intramolecular nucleophilic attack/intermolecular cycloaddition/dehydration reaction (Yanada et al., 2008).

Catalytic Activities in Organic Transformations

Several trifluoromethanesulfonate compounds have shown remarkable catalytic activities in various organic transformations, indicating the potential application of difluoromethanesulfonylbenzaldehyde in similar contexts (Ishihara et al., 1996).

properties

IUPAC Name

3-(difluoromethylsulfonyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3S/c9-8(10)14(12,13)7-3-1-2-6(4-7)5-11/h1-5,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQKUIGANRSBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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